molecular formula C9H12F2N2O B12111135 1-[3-(Difluoromethoxy)phenyl]ethane-1,2-diamine

1-[3-(Difluoromethoxy)phenyl]ethane-1,2-diamine

Cat. No.: B12111135
M. Wt: 202.20 g/mol
InChI Key: WNLYXJJZGURMKD-UHFFFAOYSA-N
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Description

1-[3-(Difluoromethoxy)phenyl]ethane-1,2-diamine is a chemical compound with the molecular formula C9H14F2N2O It is characterized by the presence of a difluoromethoxy group attached to a phenyl ring, which is further connected to an ethane-1,2-diamine moiety

Preparation Methods

The synthesis of 1-[3-(Difluoromethoxy)phenyl]ethane-1,2-diamine typically involves multiple steps, starting from commercially available precursors. One common synthetic route includes the following steps:

    Formation of the difluoromethoxyphenyl intermediate:

    Attachment of the ethane-1,2-diamine moiety: The intermediate is then reacted with ethane-1,2-diamine under specific conditions to form the final product.

Industrial production methods may involve optimization of these steps to increase yield and purity, as well as the use of catalysts and specific reaction conditions to enhance efficiency .

Chemical Reactions Analysis

1-[3-(Difluoromethoxy)phenyl]ethane-1,2-diamine undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized under specific conditions to form corresponding oxidized products.

    Reduction: Reduction reactions can be carried out using common reducing agents to yield reduced forms of the compound.

    Substitution: The compound can undergo substitution reactions, where specific functional groups are replaced by others.

Common reagents and conditions used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various catalysts to facilitate substitution reactions .

Scientific Research Applications

1-[3-(Difluoromethoxy)phenyl]ethane-1,2-diamine has several scientific research applications:

    Chemistry: It is used as an intermediate in the synthesis of more complex molecules and as a reagent in various chemical reactions.

    Biology: The compound is studied for its potential biological activities, including its interaction with enzymes and receptors.

    Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a precursor for drug development.

    Industry: It is utilized in the production of specialty chemicals and materials

Mechanism of Action

The mechanism of action of 1-[3-(Difluoromethoxy)phenyl]ethane-1,2-diamine involves its interaction with specific molecular targets and pathways. The difluoromethoxy group and the ethane-1,2-diamine moiety play crucial roles in its binding affinity and activity. The compound may interact with enzymes, receptors, and other biomolecules, leading to various biological effects .

Comparison with Similar Compounds

1-[3-(Difluoromethoxy)phenyl]ethane-1,2-diamine can be compared with other similar compounds, such as:

    1-[3-(Difluoromethoxy)phenyl]ethanone: This compound has a similar structure but lacks the ethane-1,2-diamine moiety.

    1-[3-(Difluoromethoxy)phenyl]ethane-1-thiol: This compound contains a thiol group instead of the ethane-1,2-diamine moiety.

The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical and biological properties .

Properties

Molecular Formula

C9H12F2N2O

Molecular Weight

202.20 g/mol

IUPAC Name

1-[3-(difluoromethoxy)phenyl]ethane-1,2-diamine

InChI

InChI=1S/C9H12F2N2O/c10-9(11)14-7-3-1-2-6(4-7)8(13)5-12/h1-4,8-9H,5,12-13H2

InChI Key

WNLYXJJZGURMKD-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC(=C1)OC(F)F)C(CN)N

Origin of Product

United States

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